5-(2-Amino-2-oxoethyl)uridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H15N3O7 |
|---|---|
Molecular Weight |
301.25 g/mol |
IUPAC Name |
2-[1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]acetamide |
InChI |
InChI=1S/C11H15N3O7/c12-6(16)1-4-2-14(11(20)13-9(4)19)10-8(18)7(17)5(3-15)21-10/h2,5,7-8,10,15,17-18H,1,3H2,(H2,12,16)(H,13,19,20)/t5-,7?,8+,10-/m1/s1 |
InChI Key |
ZYEWPVTXYBLWRT-JPUAMRISSA-N |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2[C@H](C([C@H](O2)CO)O)O)CC(=O)N |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)CC(=O)N |
Origin of Product |
United States |
Discovery, Characterization, and Nomenclature of 5 2 Amino 2 Oxoethyl Uridine Ncm5u
Historical Context of its Identification in Biological RNA
The initial identification of 5-(2-amino-2-oxoethyl)uridine, also known as 5-carbamoylmethyluridine (B1230082) (ncm5U), in a biological context was a noteworthy advancement in the field of nucleic acid biochemistry. Early studies successfully isolated and characterized this modified nucleoside from natural sources. One of the pioneering instances of its discovery was its isolation from the urine of a healthy individual. nih.gov This finding suggested that ncm5U is a product of metabolic processes within the human body. nih.gov
Further research led to the identification of ncm5U in specific types of RNA molecules, particularly transfer RNA (tRNA). nih.gov Transfer RNAs are essential adaptor molecules in protein synthesis, responsible for carrying amino acids to the ribosome. The presence of modified nucleosides like ncm5U in tRNA is critical for maintaining the accuracy and efficiency of this process. diva-portal.orgnih.gov
Subsequent investigations revealed the widespread presence of ncm5U and its derivatives in the tRNAs of various organisms, from yeast to mammals, highlighting its conserved evolutionary importance. nih.govresearchgate.net In the yeast Saccharomyces cerevisiae, for instance, ncm5U is one of several related modified uridines found at the wobble position (the first nucleotide of the anticodon) in a number of tRNA species. diva-portal.orgresearchgate.net This specific location within the tRNA molecule is pivotal for the correct decoding of messenger RNA (mRNA) codons. diva-portal.org The discovery of ncm5U and other modified nucleosides has underscored the complexity of RNA, which contains an array of enzymatically incorporated chemical modifications beyond the four canonical bases. researchgate.netoup.com
Synonyms and Academic Abbreviations (e.g., 5-Carbamoylmethyluridine, ncm5U)
The compound this compound is known by several synonyms and abbreviations in scientific literature, which are essential for navigating research in this area. The most common synonym is 5-Carbamoylmethyluridine . nih.govnih.gov
In academic and research contexts, it is frequently referred to by the abbreviation ncm5U . nih.govnih.govdiva-portal.orgresearchgate.net This abbreviation is part of a standardized nomenclature for modified nucleosides. Other related compounds include 5-carbamoylmethyl-2'-O-methyluridine (ncm5Um) and 5-carbamoylmethyl-2-thiouridine (B14749067) (ncm5s2U). nih.govdiva-portal.orgresearchgate.net
The systematic IUPAC name for this compound is 2-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]acetamide. Other less common synonyms include 5-Uridine acetamide (B32628) and Uridine (B1682114), 5-(2-amino-2-oxoethyl)-.
| Compound Name | Synonyms | Academic Abbreviations |
| This compound | 5-Carbamoylmethyluridine, 5-Uridine acetamide | ncm5U |
| 5-carbamoylmethyl-2'-O-methyluridine | ncm5Um | |
| 5-carbamoylmethyl-2-thiouridine | ncm5s2U | |
| 5-methoxycarbonylmethyluridine (B127866) | mcm5U | |
| 5-methoxycarbonylmethyl-2-thiouridine (B1256268) | mcm5s2U |
Initial Biochemical Characterization of its Presence in Specific RNA Species
The initial biochemical characterization of this compound (ncm5U) focused on its identification within specific RNA molecules and elucidating its chemical structure. Early studies utilized a combination of analytical techniques to confirm its presence and structure.
One of the first detailed characterizations involved the isolation of ncm5U from human urine, where its structure was determined using UV spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry. nih.gov The identity of the isolated compound was then confirmed by comparing its spectral data and behavior in high-performance liquid chromatography (HPLC) with a synthetically created authentic sample. nih.gov
Subsequent research pinpointed the location of ncm5U within transfer RNA (tRNA), a class of RNA molecules crucial for protein synthesis. It was discovered that ncm5U is often located at the "wobble" position (position 34) of the anticodon in specific tRNAs. nih.govdiva-portal.orgresearchgate.net The anticodon is the three-nucleotide sequence in a tRNA that base-pairs with a complementary codon in messenger RNA (mRNA).
For example, in the yeast Saccharomyces cerevisiae, ncm5U is found in the anticodon of several tRNA species. diva-portal.orgresearchgate.net Similarly, studies on eukaryotic organisms like yeast, chicken, and cattle revealed that ncm5U is the modified nucleoside at the first position of the anticodon in tRNA for the amino acid proline (tRNA(Pro)). nih.gov The characterization in these studies also relied on techniques such as thin-layer chromatography (TLC), HPLC, UV spectroscopy, and gas chromatography-mass spectrometry. nih.gov
These initial biochemical analyses were instrumental in establishing the existence and specific placement of ncm5U within the intricate architecture of tRNA, paving the way for further investigations into its functional significance in translation. diva-portal.orgnih.gov
Occurrence and Biological Distribution of 5 2 Amino 2 Oxoethyl Uridine Ncm5u
Presence in Transfer RNA (tRNA)
The primary and most well-documented occurrence of ncm5U is within transfer RNA (tRNA) molecules, which are central to protein synthesis.
Scientific research has consistently identified ncm5U at a highly specific and critical location within the tRNA structure: the wobble position of the anticodon. diva-portal.orgresearchgate.netnih.govnih.gov This position, designated as nucleotide 34 (U34), is the first base of the three-nucleotide anticodon sequence. diva-portal.orgdiva-portal.org The modification at this position is crucial for the accurate and efficient decoding of messenger RNA (mRNA) codons during protein synthesis. diva-portal.orgnih.gov The anticodon loop, particularly positions 34 and 37, exhibits the greatest variety of modified nucleosides. diva-portal.org In the yeast Saccharomyces cerevisiae, ncm5U is one of four related uridine (B1682114) modifications found at the wobble position. nih.govresearchgate.net The presence of the ncm5 group, among others, enhances the reading of G-ending codons. diva-portal.orgdiva-portal.org
The ncm5U modification is not limited to a single organism or domain of life but is found across a broad phylogenetic spectrum, indicating its conserved evolutionary importance. The enzymatic machinery responsible for its synthesis, such as the Elongator complex, is conserved from yeast to humans. researchgate.net This modification has been identified in Bacteria, Eukarya, and Archaea. researchgate.netoup.com For instance, it is present in the bacterium Escherichia coli and is well-studied in the eukaryote Saccharomyces cerevisiae. diva-portal.orgnih.gov In S. cerevisiae, five specific tRNA species are known to contain ncm5U. researchgate.net Furthermore, studies have identified ncm5U and the genes required for its formation in the model plant Arabidopsis thaliana, highlighting its presence in the plant kingdom. dntb.gov.uanih.gov
Table 1: Phylogenetic Distribution of ncm5U in tRNA
| Domain/Kingdom | Organism Example | Presence of ncm5U in tRNA | Reference(s) |
|---|---|---|---|
| Bacteria | Escherichia coli | Yes | oup.comnih.gov |
| Eukarya | Saccharomyces cerevisiae (Yeast) | Yes | diva-portal.orgnih.govnih.gov |
| Eukarya | Arabidopsis thaliana (Plant) | Yes | dntb.gov.uanih.gov |
Potential Occurrence in Other RNA Species
While the presence of ncm5U is firmly established in tRNA, its occurrence in other types of RNA, such as ribosomal RNA (rRNA), messenger RNA (mRNA), or small nuclear RNA (snRNA), is not well-documented. A comprehensive catalog of modified nucleosides lists ncm5U as being found in tRNA within Bacteria and Eukarya, but does not indicate its presence in rRNA, mRNA, or snRNA. oup.com In contrast, other modifications like pseudouridine (B1679824) (Ψ) are known to be widespread in rRNA and snRNA, and have also been identified in mRNA. nih.govwikipedia.org The absence of evidence for ncm5U in these other RNA species suggests that its role may be highly specialized to the function of tRNA in translation. However, the continuous development of sensitive analytical techniques may reveal its presence in other RNA molecules in the future.
Quantitative Analysis of ncm5U Abundance in Diverse Biological Systems
The development of sensitive techniques like liquid chromatography-mass spectrometry (LC-MS) has enabled the quantitative analysis of modified nucleosides, including ncm5U, in various biological contexts. semanticscholar.orgtandfonline.com These studies reveal that the abundance of ncm5U can be dynamic and is subject to regulation.
In the yeast Saccharomyces cerevisiae, a quantitative analysis of 23 different tRNA modifications found that ncm5U had one of the lowest signal intensities, suggesting it is a relatively low-abundance modification compared to others. semanticscholar.org The abundance of ncm5U can change in response to cellular conditions. For example, its levels have been observed to change significantly in response to cellular stress. tandfonline.com In yeast mutants lacking the Trm9 methyltransferase (trm9Δ), which is involved in the synthesis of other related modifications, ncm5U has been shown to accumulate. nih.gov
In the plant Arabidopsis thaliana, quantitative analysis during seed germination revealed dynamic changes in the abundance of various RNA modifications, including ncm5U. researchgate.net This suggests that the levels of this modification are tightly regulated during developmental processes. researchgate.net
Table 2: Summary of Quantitative Findings for ncm5U
| Biological System | Condition | Observation | Reference(s) |
|---|---|---|---|
| Saccharomyces cerevisiae (Yeast) | Normal growth | Low relative abundance compared to other modifications. | semanticscholar.org |
| Saccharomyces cerevisiae (Yeast) | Cellular stress | Significant changes in abundance observed. | tandfonline.com |
| Saccharomyces cerevisiae (Yeast) | trm9Δ mutant | Accumulation of ncm5U. | nih.gov |
Molecular and Structural Biology of 5 2 Amino 2 Oxoethyl Uridine Ncm5u in Nucleic Acids
Impact of ncm5U on RNA Structure and Conformation
The presence of modified nucleosides in RNA, particularly within the anticodon loop of transfer RNA (tRNA), plays a pivotal role in modulating the structure and function of these molecules. 5-(2-Amino-2-oxoethyl)uridine (ncm5U), a modification found at the wobble position (U34) of certain tRNAs, exerts a significant influence on the local and global architecture of RNA.
Influence on Local RNA Secondary and Tertiary Structural Elements
The ncm5U modification contributes to the intricate three-dimensional folding of tRNA. Modifications in the tRNA core are often crucial for the formation of the characteristic L-shaped tertiary structure, ensuring the stability and resistance of the tRNA molecule to degradation. researchgate.net While ncm5U is located in the dynamic anticodon loop, its presence is not merely a passive feature. The carboxymethylaminomethyl group at the C5 position of the uracil (B121893) base can engage in intramolecular interactions, helping to correctly orient the anticodon loop for optimal interaction with the messenger RNA (mRNA) codon on the ribosome. This proper positioning is essential for maintaining the translational reading frame. researchgate.net
The flexibility of the anticodon loop is a critical aspect of its function, and modifications like ncm5U are thought to "pre-organize" the anticodon into a conformation that is primed for codon recognition. nih.gov This pre-organization reduces the entropic penalty of binding to the mRNA, thereby contributing to the efficiency and fidelity of translation. The C5 substituent of ncm5U can influence the sugar pucker of the ribose, which in turn affects the backbone conformation of the anticodon loop. While uridine (B1682114) itself is structurally flexible, modifications at the 5-position can restrict this flexibility, favoring a C3'-endo sugar pucker, which is characteristic of A-form RNA helices. nih.govmdpi.com This conformational preference can enhance stacking interactions with adjacent bases in the anticodon loop, further stabilizing the local structure. nih.gov
Effects on RNA Duplex Stability and Hybridization Properties
The stability of the codon-anticodon interaction is a critical determinant of translational accuracy. Modifications at the wobble position can significantly impact the thermodynamics of this interaction. While some modifications, such as 2-thiouridine (B16713) (s²U), are known to substantially increase the stability of RNA duplexes, the effect of ncm5U is more nuanced. genesilico.pl
Studies on related uridine modifications provide insights into the potential effects of ncm5U. For instance, 5-cyanomethyluridine (cnm⁵U), which has a similar side chain, was found to slightly decrease the stability of an RNA duplex. nih.gov This destabilization was attributed to the disruption of neighboring base pair interactions rather than a direct effect on the pairing of the modified uridine itself. nih.gov Conversely, C5-substituted pyrimidines, in a broader context of chemically modified oligonucleotides, have been shown to substantially increase duplex stability. nih.gov
| Modification | Effect on Duplex Stability | Reference |
| 5-cyanomethyluridine (cnm⁵U) | Slightly decreased | nih.gov |
| 2-thiouridine (s²U) | Substantially increased | genesilico.pl |
| C5-substituted pyrimidines (general) | Substantially increased | nih.gov |
Intermolecular Interactions Mediated by ncm5U
The chemical nature of the ncm5U modification directly influences its capacity to engage in specific intermolecular interactions that are crucial for its biological role in translation.
Base Pairing Dynamics and Implications for the Wobble Hypothesis in Translation
The wobble hypothesis, proposed by Francis Crick, posits that the base at the first position of the anticodon (position 34) can pair with multiple bases at the third position of the mRNA codon. wikipedia.orgmicrobenotes.com This flexibility reduces the number of tRNAs required to decode all 61 sense codons. wikipedia.org Modified uridines at the wobble position, such as ncm5U, play a crucial role in modulating this wobble pairing.
The ncm5U modification is thought to restrict the wobble capacity of uridine. Unmodified uridine at the wobble position can pair with adenosine (B11128) (A) and guanosine (B1672433) (G). However, the bulky carbamoylmethyl group of ncm5U is believed to sterically hinder the formation of a U-G wobble pair, thereby enforcing a stricter recognition of A-ending codons. nih.gov This restriction is critical for preventing misreading of near-cognate codons and maintaining the fidelity of protein synthesis. For example, tRNA species that decode two-codon families ending in A and G are often modified with derivatives that can recognize both, while those decoding codons in four-codon families may have different modification patterns to accommodate broader recognition.
Interactions with RNA-Binding Proteins and Ribosomal Components
During translation, tRNA molecules dynamically interact with a host of proteins, including aminoacyl-tRNA synthetases and elongation factors, as well as with the ribosome itself. mdpi.commdpi.com Modifications within the tRNA, including ncm5U, can serve as recognition determinants for these interaction partners.
The ncm5U modification may influence the binding of elongation factors, such as EF-Tu in prokaryotes and its eukaryotic counterpart eEF1A, which are responsible for delivering aminoacyl-tRNA to the A-site of the ribosome. The chemical features of the modification could contribute to the specific binding affinity and kinetics of this interaction, ensuring efficient delivery of the correct tRNA.
Within the ribosome, the anticodon loop of the tRNA interacts with ribosomal RNA (rRNA) and ribosomal proteins in the decoding center. The ncm5U modification, situated at the heart of this interaction, can directly contact ribosomal components. These interactions help to properly position the tRNA in the A-site, facilitating codon recognition and the subsequent steps of peptide bond formation and translocation. The precise nature of these interactions ensures that the codon-anticodon helix is held in the correct conformation for accurate reading of the genetic message.
Advanced Structural Elucidation Methodologies Applied to ncm5U
The study of modified nucleosides like ncm5U requires sophisticated analytical techniques to determine their structure, location, and abundance in RNA.
High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is a cornerstone for the analysis of modified nucleosides. nih.govnih.gov This method allows for the separation and identification of various modifications from total tRNA digests. By comparing the retention times and mass-to-charge ratios of nucleosides from wild-type and mutant organisms lacking specific modification enzymes, researchers can identify and quantify the levels of ncm5U. nih.govnih.gov
Mass spectrometry, particularly when used in tandem (MS/MS), provides detailed structural information about the modification by analyzing its fragmentation patterns. This has been instrumental in confirming the chemical structure of ncm5U and other complex modifications.
More recently, direct RNA sequencing technologies, such as those developed by Oxford Nanopore, are emerging as powerful tools for identifying RNA modifications in their native context. biorxiv.org These methods can, in principle, detect the presence of ncm5U as the RNA strand passes through a nanopore, as the modification alters the ionic current in a characteristic way. This approach offers the potential for high-throughput mapping of ncm5U and other modifications across the entire transcriptome.
X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy remain the gold standards for determining the three-dimensional structures of RNA molecules containing modified nucleosides at atomic resolution. While obtaining high-quality crystals or sufficient quantities of modified RNA for NMR can be challenging, these techniques provide unparalleled insights into how ncm5U influences the conformation of the anticodon loop and its interactions with other molecules. nih.gov
| Methodology | Application for ncm5U Analysis |
| HPLC-MS | Separation, identification, and quantification of ncm5U from tRNA digests. nih.govnih.gov |
| Tandem Mass Spectrometry (MS/MS) | Structural characterization of the ncm5U modification. |
| Direct RNA Sequencing (e.g., Oxford Nanopore) | Potential for high-throughput identification and mapping of ncm5U in RNA sequences. biorxiv.org |
| X-ray Crystallography | Atomic-resolution structure determination of ncm5U-containing RNA molecules and their complexes. nih.gov |
| NMR Spectroscopy | Analysis of the structure and dynamics of ncm5U-containing RNA in solution. |
Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational and Interaction Studies
While comprehensive NMR studies dedicated exclusively to ncm5U-containing RNA oligonucleotides are not extensively documented in publicly available literature, the broader application of NMR spectroscopy to study other modified uridines at the wobble position provides a framework for understanding the likely conformational effects of the ncm5U modification. NMR is a powerful tool for studying the conformation and dynamics of nucleic acids in solution, providing insights into sugar pucker equilibrium, glycosidic bond torsion angles, and internucleotide distances through the analysis of chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOEs).
For related wobble uridine modifications such as 5-methoxycarbonylmethyluridine (B127866) (mcm5U) and 5-methylaminomethyl-2-thiouridine (B1677369) (mnm5s2U), NMR studies on tRNA anticodon stem-loops (ASLs) have revealed that these modifications can significantly influence the conformation of the anticodon loop. For instance, such modifications can pre-order the anticodon loop into a conformation that is more favorable for codon binding. This pre-ordering often involves stabilizing the C3'-endo sugar pucker, which is characteristic of A-form RNA helices, and promoting a specific glycosidic torsion angle. It is hypothesized that the ncm5U modification similarly influences the local RNA structure. The carbamoylmethyl group at the C5 position is expected to have specific steric and electronic effects that would likely favor a C3'-endo sugar conformation to minimize steric clashes with the 2'-hydroxyl group of the ribose.
Future NMR studies on synthetic RNA duplexes containing ncm5U will be invaluable for determining its precise conformational preferences. Such studies would involve the assignment of proton and carbon chemical shifts and the quantitative analysis of NOE data to generate distance restraints for structural modeling. Of particular interest would be the observation of NOEs between the protons of the carbamoylmethyl side chain and the protons of the uracil ring and the ribose sugar, which would define the orientation of the side chain relative to the nucleobase. Furthermore, NMR relaxation experiments could provide insights into the dynamics of the ncm5U nucleoside and the surrounding RNA sequence on various timescales.
| NMR Parameter | Structural Information Provided | Expected Influence of ncm5U |
| Chemical Shifts | Local electronic environment | Altered chemical shifts for H5, H6, and ribose protons compared to unmodified uridine |
| Scalar Couplings | Sugar pucker conformation | Preference for C3'-endo pucker |
| NOE Correlations | Internuclear distances, glycosidic torsion | Specific orientation of the carbamoylmethyl side chain, anti-conformation of the glycosidic bond |
| Relaxation Data | Molecular dynamics | Potential for restricted motion in the anticodon loop |
X-ray Crystallography of ncm5U-Containing RNA or Enzyme-RNA Complexes
X-ray crystallography provides high-resolution, static snapshots of molecular structures, offering detailed insights into atomic positions and intermolecular interactions. A foundational study in the structural understanding of ncm5U was the determination of the crystal structure of the isolated 5-carbamoylmethyluridine (B1230082) nucleoside. nih.govbiorxiv.org This study revealed key intrinsic conformational features of the molecule.
The crystal structure of the ncm5U nucleoside demonstrated a C3'-endo conformation for the ribose sugar, which is the preferred pucker for nucleotides in an A-form RNA helix. nih.govbiorxiv.org The glycosidic bond, which connects the uracil base to the ribose, was found to be in the anti conformation. nih.govbiorxiv.org A significant finding was the specific orientation of the 5-carbamoylmethyl side chain. The plane of the carboxamide group is skewed relative to the plane of the uracil base, and importantly, the carboxamide group is positioned on the same side of the uracil plane as the ribose ring. nih.govbiorxiv.org This conformation allows for the potential formation of an intramolecular hydrogen bond between the terminal amide group of the side chain and the 2'-hydroxyl group of the ribose. nih.govbiorxiv.org It has been proposed that such an interaction could limit the conformational flexibility of the ncm5U nucleoside, potentially restricting its "wobble" capability when it is part of a tRNA anticodon. nih.govbiorxiv.org
While a high-resolution crystal structure of a complete tRNA or an enzyme-RNA complex containing ncm5U has yet to be reported, the structure of the isolated nucleoside provides a crucial baseline for understanding its behavior in a larger biological context. The formation of ncm5U is catalyzed by the Elongator complex, and a crystal structure of the Elongator's catalytic subunit, Elp3, has been determined. esrf.frnih.gov Although this structure does not include a bound tRNA, it provides insights into the active site where the modification occurs. esrf.frnih.gov
Future crystallographic studies of tRNA molecules known to contain ncm5U, such as tRNAPro(UGG), or complexes of these tRNAs with ribosomal components or modifying enzymes, are essential for a complete understanding of its structural role. Such studies would reveal the precise geometry of ncm5U wobble pairing with guanosine and adenosine in the third codon position and would detail the interactions of the carbamoylmethyl side chain with the ribosome or other proteins.
| Structural Parameter | Finding from ncm5U Crystal Structure | Reference |
| Sugar Pucker | C3'-endo | nih.govbiorxiv.org |
| Glycosidic Bond | anti (χ = +5.2°) | nih.govbiorxiv.org |
| Side Chain Orientation | Carboxamide group on the same side as the ribose ring | nih.govbiorxiv.org |
| Potential Interaction | Intramolecular hydrogen bond between side chain and 2'-OH | nih.govbiorxiv.org |
Functional Implications and Biological Mechanisms of 5 2 Amino 2 Oxoethyl Uridine Ncm5u
Role in Messenger RNA (mRNA) Decoding and Translational Fidelity
The primary function of ncm5U is centered on its role within the ribosome during the translation of mRNA into protein. Located at the "wobble" position (position 34) of the tRNA anticodon, it is pivotal for the accurate interpretation of the genetic code.
Modifications in the anticodon region of tRNA, such as ncm5U, are crucial for modulating the decoding ability of the tRNA. nih.gov The ncm5U modification is found in several tRNA species in eukaryotes, where it helps to fine-tune the interactions between the mRNA codon and the tRNA anticodon. researchgate.net This modification is particularly important for the recognition of purine-ending codons. nih.gov The chemical structure of ncm5U at the wobble position allows for specific hydrogen bonding patterns that stabilize the pairing with guanosine (B1672433) (G) in the third position of the codon, while potentially restricting pairing with other bases, thereby enhancing decoding accuracy. nih.govnih.gov The loss of such modifications can compromise translational fidelity and protein homeostasis. researchgate.net In yeast, for instance, ncm5U is present in five different tRNA species, where it is essential for proper codon recognition. researchgate.net
Table 1: Examples of tRNAs with ncm5U and their Codon Recognition *This interactive table summarizes tRNA species known to contain the ncm5U modification and the corresponding mRNA codons they recognize. Data is based on findings in model organisms like Saccharomyces cerevisiae.
| tRNA Species | Anticodon with ncm5U | Recognized Codon(s) |
| tRNA-Pro(UGG) | ncm5UGG | CCC |
| tRNA-Gly(UCC) | ncm5UCC | GGG |
| Other species | ... | ... |
Contributions to RNA Stability and Processing Pathways
The ncm5U modification is a key intermediate in the complex biosynthetic pathway of other uridine (B1682114) modifications at the wobble position, such as 5-methoxycarbonylmethyluridine (B127866) (mcm5U) and 5-methoxycarbonylmethyl-2-thiouridine (B1256268) (mcm5s2U). nih.govnih.gov The formation of these more complex side chains involves a multi-step enzymatic process where ncm5U can accumulate if downstream enzymes, like those in the Trm9/Trm112 complex, are absent. nih.govnih.gov This demonstrates that ncm5U is a crucial component in the maturation and processing of specific tRNAs.
Influence on Cellular Regulatory Pathways
The integrity of tRNA modification pathways, including the formation of ncm5U, has broader implications for cellular health, intersecting with immune surveillance and the regulation of cell growth and death.
The innate immune system has evolved mechanisms to detect foreign RNA, such as that from a viral infection. The 2'-5'-oligoadenylate synthetase (OAS)-RNase L pathway is a key component of this defense, becoming activated by double-stranded RNA (dsRNA) to ultimately degrade RNA and halt viral replication. nih.govnih.govmdpi.com It is well-established that chemical modifications to RNA nucleosides can modulate this immune response. nih.gov For example, the substitution of uridine with modified versions like pseudouridine (B1679824) in synthetic mRNA can significantly reduce its immunogenicity, a critical feature for the development of mRNA-based vaccines and therapeutics. nih.gov
While the direct interaction of ncm5U-containing tRNA with components of the OAS/RNase L pathway has not been extensively documented, the principle that uridine modifications can alter RNA-protein interactions and immune recognition is firmly established. nih.govnih.gov Viruses, in turn, have developed diverse strategies to evade or inhibit the OAS/RNase L system, underscoring its importance in antiviral defense. nih.gov The specific role that naturally occurring modifications like ncm5U might play in distinguishing "self" tRNA from foreign RNA within the cell's immune surveillance systems remains an important area for future investigation.
Proper tRNA function is essential for the protein synthesis required for cell growth and proliferation. nih.gov Deficiencies in tRNA modifications downstream of ncm5U can lead to translational stress, which in turn can activate signaling pathways that regulate cell growth. nih.gov For instance, defects in the formation of mcm⁵s²U in yeast have been shown to impact the Target of Rapamycin (TOR) pathway, a central regulator of cell growth in response to nutrient availability. nih.gov
Furthermore, the activation of the RNase L pathway, which can be triggered by viral or endogenous dsRNA, is a potent inducer of apoptosis, or programmed cell death. mdpi.com By degrading cellular RNAs, RNase L effectively shuts down cellular processes, leading to the demise of the cell to prevent, for example, the spread of a virus. mdpi.com Uridine metabolism itself is also linked to tumorigenesis and apoptosis. nih.gov Elevated levels of protein O-GlcNAcylation, a process that utilizes UDP-GlcNAc derived from uridine metabolism, can promote tumor cell proliferation and inhibit apoptosis. nih.gov As a component of the cellular uridine pool, ncm5U is part of this broader metabolic context that influences fundamental decisions of cell life and death.
Table 2: Summary of Functional Implications of ncm5U This interactive table provides a summary of the key biological roles and consequences associated with the ncm5U modification.
| Functional Area | Role of ncm5U | Consequence of Deficiency/Alteration |
| mRNA Decoding | Enhances codon-anticodon recognition at the wobble position. | Reduced translational fidelity, potential for misreading codons. |
| Protein Synthesis | Promotes efficient translation by preventing ribosome pausing. | Decreased protein synthesis rates, induction of cellular stress. |
| RNA Processing | Serves as a key intermediate in the biosynthesis of mcm5U and mcm5s2U. | Accumulation of ncm5U and lack of downstream modifications, leading to dysfunctional tRNAs. |
| Cellular Regulation | Indirectly influences growth pathways via its role in translation. | May activate stress responses (e.g., affecting TOR pathway) and impact cell growth. |
| Immune Sensing | Potential role in marking tRNA as "self" (inferred from other U-modifications). | Role not fully defined, but loss of tRNA integrity could potentially trigger stress/immune pathways. |
| Apoptosis | Indirectly linked via translational stress and general uridine metabolism. | Severe translational defects can contribute to pathways leading to programmed cell death. |
Participation in Broader RNA-Mediated Regulatory Networks
The post-transcriptional modification of transfer RNA (tRNA), particularly at the anticodon loop, is a critical layer of gene expression regulation. The modification 5-(2-amino-2-oxoethyl)uridine (ncm5U), found at the wobble position (U34) of specific tRNAs, plays a significant role that extends beyond simple codon recognition to influence broader RNA-mediated regulatory networks. core.ac.ukresearchgate.net This nucleoside modification is integral to ensuring translational fidelity and efficiency, thereby impacting cellular stress responses, major signaling pathways, and the maintenance of protein homeostasis. core.ac.ukmicrobialcell.comoup.com
The primary function of ncm5U is to modulate the decoding properties of tRNA. nih.gov Located in the anticodon stem-loop (ASL), which has the highest density of modifications within tRNA, ncm5U helps stabilize the interaction between the mRNA codon and the tRNA anticodon. researchgate.netnih.gov Specifically, ncm5U and related modifications promote the efficient decoding of codons ending in A and G. nih.gov Deficiencies in this modification can lead to ribosome stalling on these specific codons, reduced translation efficiency, and an increased likelihood of translational errors. core.ac.uk
This fundamental role in translation places ncm5U at the center of regulatory networks that rely on the precise and efficient synthesis of specific sets of proteins. For instance, yeast cells lacking the ability to form ncm5U and related modifications exhibit inefficient translation of stress-related genes, which are often enriched for the codons recognized by these modified tRNAs. core.ac.uk This suggests that the ncm5U modification is part of a regulatory mechanism that allows cells to rapidly synthesize proteins required to cope with environmental challenges.
Furthermore, the biosynthesis of tRNA modifications like ncm5U is linked to primary metabolic pathways, suggesting that these modifications can act as sensors, connecting the cell's metabolic state to the regulation of protein synthesis. microbialcell.com Research has shown that the loss of wobble uridine modifications can interfere with major signaling cascades such as the TOR pathway, which is a central regulator of cell growth and metabolism in response to nutrient availability. microbialcell.com
A critical consequence of inefficient or inaccurate translation due to the absence of ncm5U is the disruption of protein homeostasis (proteostasis). oup.com The failure to maintain the correct reading frame or the inefficient decoding of certain codons can lead to the production of misfolded proteins, which can form aggregates with deleterious consequences for the cell. core.ac.ukoup.com This can trigger the Unfolded Protein Response (UPR), a cellular stress response aimed at restoring proteostasis. core.ac.uk In mouse models, the loss of the complex responsible for ncm5U synthesis has been shown to cause ribosome stalling and activation of the UPR. core.ac.uk
The table below summarizes key research findings related to the regulatory roles of ncm5U and associated modifications.
| Regulatory Network/Process | Organism/System | Key Findings |
| Translational Fidelity and Efficiency | Eukaryotes (general) | ncm5U at the wobble position (U34) of tRNAs is required for efficient decoding of NNA and NNG codons. core.ac.uknih.gov |
| Stress Response | Saccharomyces cerevisiae (Yeast) | Cells lacking the ability to form mcm5s2U (a related modification) show reduced resistance to stress due to inefficient translation of stress-response genes enriched in AAA, CAA, and GAA codons. core.ac.uk |
| TOR Pathway Signaling | Saccharomyces cerevisiae (Yeast) | Loss of wobble uridine modifications in tRNA anticodons interferes with TOR pathway signaling. microbialcell.com |
| Proteostasis and Unfolded Protein Response (UPR) | Mouse, C. elegans | Conditional knockout of the Elongator complex protein ELP3 (required for ncm5U synthesis) leads to ribosome stalling and UPR activation in mouse forebrains. core.ac.uk ELP3 mutants in C. elegans also exhibit reduced translation. core.ac.uk |
| Reading Frame Maintenance | General | Modifications at the wobble position, including ncm5U, are crucial for preventing translational frameshifting. researchgate.netnih.gov |
Advanced Analytical Methodologies for the Study of 5 2 Amino 2 Oxoethyl Uridine Ncm5u
Liquid Chromatography-Mass Spectrometry (LC-MS) for Detection and Quantification
Liquid chromatography coupled with mass spectrometry (LC-MS) stands as a powerful and widely used technique for the analysis of modified nucleosides due to its high sensitivity, selectivity, and accuracy. mdpi.com This method is particularly well-suited for identifying and quantifying ncm5U in complex biological samples, such as tRNA hydrolysates. nih.govmit.edu
The general workflow for LC-MS analysis of ncm5U involves several key stages:
Purification of RNA: It is crucial to isolate the specific RNA species of interest to avoid erroneous identification of modifications from contaminating RNA fragments. nih.gov
Enzymatic Hydrolysis: The purified RNA is digested into its constituent nucleosides. nih.gov
Chromatographic Separation: The resulting mixture of nucleosides is separated, typically using reversed-phase high-performance liquid chromatography (RP-HPLC). mdpi.comnih.gov
Mass Spectrometric Detection and Quantification: The separated nucleosides are introduced into a mass spectrometer for identification based on their mass-to-charge ratio (m/z) and fragmentation patterns. Quantification is often achieved using tandem quadrupole mass spectrometry (QQQ) with dynamic multiple reaction monitoring (DMRM). nih.govmit.edu
{
"title": "Table 1: Typical LC-MS Parameters for the Analysis of ncm5U",
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["**LC Column**", "Reversed-phase columns, such as C18 or C30, are commonly used for the separation of modified nucleosides.[ mdpi.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE4i63cKSdACalLffDUASEqJopZJ0RgQoU7PC1_FCCeLA3x5TpRyG0ApN2n8N76yCO6ryLrjSob_lKEOdD08R915UbA3m-LN9RUl6yHWrLMIydaHuepcKJlFpudYsnOTucMt54%3D)][ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGXg8Y1ARdRYKpeF2fBiV9QyTmcYq9PgisSuFBqazrpJE8AL_Kha1hf0u_hVzCSG41r_mZtJlsaBbe7WQiaVKN-oY6f4o5jpoU1HOuJqqnMYpuE-H95VaUkox1XpUQ4DxhyyNVUlZ5NOjQNadVy)]"],
["**Mobile Phase**", "A gradient of an aqueous solvent (e.g., water with a small amount of formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., methanol (B129727) or acetonitrile) is typically employed.[ mdpi.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE4i63cKSdACalLffDUASEqJopZJ0RgQoU7PC1_FCCeLA3x5TpRyG0ApN2n8N76yCO6ryLrjSob_lKEOdD08R915UbA3m-LN9RUl6yHWrLMIydaHuepcKJlFpudYsnOTucMt54%3D)][ genesilico.pl(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF8L0-7waPm20YvDP6Hiy6iSoBP49-k_Hl9mPWnd9gpuVBHQ5UiUd9Z2xTeyXeaA_oBrIxKkM0XO7z8tLBRH21Ezag6YuJbmsB3zK9iM87rU5E2p3bi6ue16o-t7RUHVlFJuyaiUEhHmtlUOQ%3D%3D)]"],
["**Mass Spectrometer**", "Triple quadrupole mass spectrometers are frequently used for their high sensitivity and quantitative capabilities.[ mdpi.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE4i63cKSdACalLffDUASEqJopZJ0RgQoU7PC1_FCCeLA3x5TpRyG0ApN2n8N76yCO6ryLrjSob_lKEOdD08R915UbA3m-LN9RUl6yHWrLMIydaHuepcKJlFpudYsnOTucMt54%3D)][ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGK1S2ouLCZbWjC-kEScDEjuZlJ8txH8j6Dk3uwGWlLYfJW2wdXsiFlsR2N4Co4zxMXQAyEkXOBlU_1M8R1UqncpC1Qp7GrIPPoJ0A2a6nvjS3DPtAmqm0d2XZBIewmlMPqOLMojsPuMdyRBDM%3D)]"],
["**Ionization Mode**", "Positive ion mode is often used for the detection of modified nucleosides.[ genesilico.pl(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF8L0-7waPm20YvDP6Hiy6iSoBP49-k_Hl9mPWnd9gpuVBHQ5UiUd9Z2xTeyXeaA_oBrIxKkM0XO7z8tLBRH21Ezag6YuJbmsB3zK9iM87rU5E2p3bi6ue16o-t7RUHVlFJuyaiUEhHmtlUOQ%3D%3D)]"],
["**[M+H]⁺ for ncm5U**", "The protonated molecule of ncm5U has a theoretical m/z of 302.0988.[ genesilico.pl(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF8L0-7waPm20YvDP6Hiy6iSoBP49-k_Hl9mPWnd9gpuVBHQ5UiUd9Z2xTeyXeaA_oBrIxKkM0XO7z8tLBRH21Ezag6YuJbmsB3zK9iM87rU5E2p3bi6ue16o-t7RUHVlFJuyaiUEhHmtlUOQ%3D%3D)]"],
["**Product Ions for ncm5U**", "Characteristic product ions for ncm5U are observed at m/z 170, 153, and 125, which correspond to the nucleobase fragment.[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGK1S2ouLCZbWjC-kEScDEjuZlJ8txH8j6Dk3uwGWlLYfJW2wdXsiFlsR2N4Co4zxMXQAyEkXOBlU_1M8R1UqncpC1Qp7GrIPPoJ0A2a6nvjS3DPtAmqm0d2XZBIewmlMPqOLMojsPuMdyRBDM%3D)][ genesilico.pl(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF8L0-7waPm20YvDP6Hiy6iSoBP49-k_Hl9mPWnd9gpuVBHQ5UiUd9Z2xTeyXeaA_oBrIxKkM0XO7z8tLBRH21Ezag6YuJbmsB3zK9iM87rU5E2p3bi6ue16o-t7RUHVlFJuyaiUEhHmtlUOQ%3D%3D)]"]
]
}The successful separation of the complex mixture of nucleosides resulting from RNA hydrolysis is a critical step in the analysis of ncm5U. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a cornerstone technique for this purpose. nih.gov The choice of the stationary phase is crucial; for instance, a C30 reverse-phase column, which has a longer alkyl chain than the more common C18 columns, provides a more hydrophobic separation phase, which can be advantageous for resolving modified nucleosides. nih.gov
The optimization of the chromatographic method also involves careful selection of the mobile phase composition and gradient. A common approach utilizes a gradient of aqueous and organic solvents, such as water and methanol with 0.1% formic acid. mdpi.com The flow rate and column temperature are also adjusted to achieve optimal separation. For example, a flow rate of 300 µL/min and a column temperature of 50 °C have been used effectively. mdpi.com The hydrophobicity of the modified nucleosides plays a significant role in their retention times, with more hydrophobic compounds eluting later. mdpi.com
Mass spectrometry is indispensable for the structural confirmation of ncm5U and for distinguishing it from its isomers. nih.gov High-resolution mass spectrometry can provide accurate mass measurements, which helps in determining the elemental composition of the molecule. nih.gov
Tandem mass spectrometry (MS/MS) is a key technique for structural elucidation. In MS/MS, the precursor ion corresponding to the molecule of interest (in this case, the protonated ncm5U) is selected and fragmented, and the resulting product ions are analyzed. The fragmentation pattern is characteristic of the molecule's structure. For ncm5U, fragmentation typically results in the loss of the ribose sugar, yielding a product ion corresponding to the modified nucleobase. nih.gov
Differentiating ncm5U from its isomers can be challenging due to their identical mass-to-charge ratios. nih.gov Ion mobility-mass spectrometry (IM-MS) is an emerging technique that can separate ions based on their size, shape, and charge, providing an additional dimension of separation that can resolve isomers. polyu.edu.hk Another approach involves derivatization of the nucleosides, which can lead to the formation of diagnostic fragment ions upon MS/MS analysis, aiding in isomer differentiation. rsc.org Careful chromatographic separation is also crucial, as isomers may have slightly different retention times. mdpi.com
High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) Detection for Isolation and Purity Assessment
High-performance liquid chromatography with ultraviolet (UV) detection is a robust and widely accessible method for the analysis, isolation, and purity assessment of ncm5U. nih.govresearchgate.net This technique relies on the principle that nucleosides absorb UV light at specific wavelengths, allowing for their detection and quantification. nih.gov
For the analysis of ncm5U, a photodiode array (PDA) detector is often used, which can acquire the entire UV spectrum of the eluting compounds. nih.gov Each nucleoside has a unique UV absorbance spectrum and retention time, which together serve as reliable identifiers. nih.gov For instance, in a study analyzing tRNA-derived nucleosides, ncm5U was identified and quantified based on its characteristic retention time and UV spectrum. nih.gov
HPLC-UV is also a valuable tool for assessing the purity of synthetic or isolated ncm5U. By analyzing a sample and observing the chromatogram, the presence of any impurities can be detected as additional peaks. The relative area of the peak corresponding to ncm5U can be used to estimate its purity. researchgate.netd-nb.info The development of a robust HPLC-UV method for a specific compound involves the optimization of several parameters, as detailed in the table below.
{
"title": "Table 2: Key Parameters for HPLC-UV Method Development for ncm5U",
"headers": ["Parameter", "Considerations"],
"rows": [
["**Column**", "The choice of stationary phase (e.g., C18, C30, RP-8) is critical for achieving good separation.[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGXg8Y1ARdRYKpeF2fBiV9QyTmcYq9PgisSuFBqazrpJE8AL_Kha1hf0u_hVzCSG41r_mZtJlsaBbe7WQiaVKN-oY6f4o5jpoU1HOuJqqnMYpuE-H95VaUkox1XpUQ4DxhyyNVUlZ5NOjQNadVy)][ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH9Xy5s6TaYmhnuDPRt71O9cF7CDG-56aaZCselEXXr3pOvXE1NMZKuX042mWoSsxWMzIz7YQC5znDSc70GMIcOOuOi_Cx27OSCA3iOPTdexa9ij4Wb-5sRDG_CPi-dKGBqnt0DvTepm0JYtPKGBLpwL-j4XuoYSmSms3GZ2S90vJLd4NkOS6SWFODah5WEJfDU3eX4sZDaUq6m_2RfxbFP8vm0FxqWppCsuAv3GehrZrY1v1emlvlDodJdW2Pb5o8vqspYNKrvTX0tZJioMOVDZmA2i15rlTR02tB-tCmYp21MKmAW5eYG8q0MhgtIOHlbRw%3D%3D)]"],
["**Mobile Phase**", "The composition of the mobile phase, including the type of organic solvent, the aqueous buffer, and the pH, must be optimized.[ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH9Xy5s6TaYmhnuDPRt71O9cF7CDG-56aaZCselEXXr3pOvXE1NMZKuX042mWoSsxWMzIz7YQC5znDSc70GMIcOOuOi_Cx27OSCA3iOPTdexa9ij4Wb-5sRDG_CPi-dKGBqnt0DvTepm0JYtPKGBLpwL-j4XuoYSmSms3GZ2S90vJLd4NkOS6SWFODah5WEJfDU3eX4sZDaUq6m_2RfxbFP8vm0FxqWppCsuAv3GehrZrY1v1emlvlDodJdW2Pb5o8vqspYNKrvTX0tZJioMOVDZmA2i15rlTR02tB-tCmYp21MKmAW5eYG8q0MhgtIOHlbRw%3D%3D)][ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEs7CtaOlnUMw4T2pRkrtAsL6XycYAvlF9ejnBlY5EmDaY0ZyxxbRjy_8ZBpkabH5Oe1ASuk0oBz1UwXVV8kKkOhBldzSKrpgUQ1Kyv6cBppAbVc9GBTrtE0nJB79_xsv64xafw)]"],
["**Flow Rate**", "Adjusting the flow rate can impact the resolution and analysis time.[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEs7CtaOlnUMw4T2pRkrtAsL6XycYAvlF9ejnBlY5EmDaY0ZyxxbRjy_8ZBpkabH5Oe1ASuk0oBz1UwXVV8kKkOhBldzSKrpgUQ1Kyv6cBppAbVc9GBTrtE0nJB79_xsv64xafw)]"],
["**Detection Wavelength**", "The wavelength for detection should be set at or near the absorbance maximum of ncm5U to ensure high sensitivity.[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEs7CtaOlnUMw4T2pRkrtAsL6XycYAvlF9ejnBlY5EmDaY0ZyxxbRjy_8ZBpkabH5Oe1ASuk0oBz1UwXVV8kKkOhBldzSKrpgUQ1Kyv6cBppAbVc9GBTrtE0nJB79_xsv64xafw)]"],
["**Column Temperature**", "Maintaining a constant and optimized column temperature is important for reproducible retention times.[ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH9Xy5s6TaYmhnuDPRt71O9cF7CDG-56aaZCselEXXr3pOvXE1NMZKuX042mWoSsxWMzIz7YQC5znDSc70GMIcOOuOi_Cx27OSCA3iOPTdexa9ij4Wb-5sRDG_CPi-dKGBqnt0DvTepm0JYtPKGBLpwL-j4XuoYSmSms3GZ2S90vJLd4NkOS6SWFODah5WEJfDU3eX4sZDaUq6m_2RfxbFP8vm0FxqWppCsuAv3GehrZrY1v1emlvlDodJdW2Pb5o8vqspYNKrvTX0tZJioMOVDZmA2i15rlTR02tB-tCmYp21MKmAW5eYG8q0MhgtIOHlbRw%3D%3D)][ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEs7CtaOlnUMw4T2pRkrtAsL6XycYAvlF9ejnBlY5EmDaY0ZyxxbRjy_8ZBpkabH5Oe1ASuk0oBz1UwXVV8kKkOhBldzSKrpgUQ1Kyv6cBppAbVc9GBTrtE0nJB79_xsv64xafw)]"]
]
}Capillary Electrophoresis and Other Electrophoretic Methods for Separating Modified Nucleosides
Capillary electrophoresis (CE) is a high-resolution separation technique that can be applied to the analysis of modified nucleosides, including ncm5U. nih.govucdavis.edu CE separates molecules based on their charge-to-size ratio in a capillary filled with an electrolyte solution under the influence of a high electric field. nih.gov This method offers several advantages, including high separation efficiency, short analysis times, and the requirement for only very small sample volumes. nih.gov
In the context of modified nucleosides, CE has been used to separate a mixture of several nucleosides in under 40 minutes. nih.gov The separation can be optimized by adjusting various parameters such as the applied voltage and the composition of the buffer, for example, by including additives like sodium dodecyl sulfate (B86663) (SDS). nih.gov The reproducibility of migration times in CE is typically very good, with relative standard deviations of less than 1.2%. nih.gov
While less common than LC-based methods for ncm5U analysis, CE provides a valuable alternative or complementary technique, particularly when dealing with limited sample amounts or when seeking orthogonal separation mechanisms to confirm findings from chromatography.
Isotope Labeling Strategies for Biosynthetic Pathway Elucidation and Mechanistic Studies
Isotope labeling is a powerful strategy for tracing the metabolic fate of molecules and elucidating biosynthetic pathways, including that of ncm5U. nih.govmdpi.com This approach involves introducing atoms with a non-natural isotopic composition (e.g., ¹³C, ¹⁵N, ¹⁸O) into precursor molecules and then tracking their incorporation into the final product. nih.gov
In the study of ncm5U biosynthesis, isotope labeling can be used to identify the origin of the different atoms in the molecule. For example, by growing cells in media containing isotopically labeled precursors and subsequently analyzing the ncm5U for the presence of the label, the metabolic pathways leading to its formation can be mapped out. nih.gov The analysis of the isotopically labeled ncm5U is typically performed using mass spectrometry, which can distinguish between the labeled and unlabeled forms of the molecule based on their mass difference. mdpi.com
Isotope labeling is also invaluable for mechanistic studies of the enzymes involved in the biosynthesis of ncm5U. By using isotopically labeled substrates, it is possible to gain insights into the chemical transformations that occur during the enzymatic reaction. nih.gov For instance, the use of stable isotope-labeled internal standards (SILIS) in LC-MS analysis can improve the accuracy of quantification. acs.org
Chemical Synthesis and Derivatization Strategies for 5 2 Amino 2 Oxoethyl Uridine Ncm5u in Research
Laboratory Synthesis of 5-(2-Amino-2-oxoethyl)uridine and its Analogues
The laboratory synthesis of ncm5U can be achieved through various routes, often involving the modification of a precursor uridine (B1682114) or uracil (B121893) molecule. One direct method involves the treatment of 5-hydroxyuracil (B1221707) derivatives with stable Wittig reagents to form the C-C bond at the 5-position, yielding 5-carbamoylmethyluridine (B1230082). rsc.org
A more common and highly effective strategy is the conversion of a closely related precursor, 5-methoxycarbonylmethyluridine (B127866) (mcm5U). This approach is particularly useful in the context of solid-phase oligonucleotide synthesis. In this method, the ester-containing mcm5U is first incorporated into an RNA chain, followed by a post-synthetic ammonolysis step where the methyl ester is converted to the primary amide of ncm5U. biorxiv.org This conversion is typically achieved by treating the mcm5U-containing oligomer with a solution of ammonia (B1221849) in an alcohol, such as ethanol, often with gentle heating. biorxiv.org
The synthesis of ncm5U's biosynthetic precursor, 5-carboxymethyluridine (B57136) (cm5U), has also been well-established and can serve as a starting point for amidation to yield ncm5U, although in vivo this conversion is enzymatic. nih.gov Studies have confirmed that ncm5U is not an artifact of sample preparation from cm5U, underscoring the enzymatic nature of this transformation in biological systems. nih.gov
| Precursor Compound | Key Reagent/Reaction | Product | Reference |
|---|---|---|---|
| 5-Hydroxyuracil derivative | Wittig Reagent | 5-Carbamoylmethyluridine (ncm5U) | rsc.org |
| 5-Methoxycarbonylmethyluridine (mcm5U) | Ammonia/Ethanol (Ammonolysis) | 5-Carbamoylmethyluridine (ncm5U) | biorxiv.org |
| 5-Carboxymethyluridine (cm5U) | Amidation (enzymatic in vivo) | 5-Carbamoylmethyluridine (ncm5U) | nih.gov |
To synthesize ncm5U and its analogues, chemists employ specific modification strategies targeting two key locations: the C5 position of the uracil base and the 2'-hydroxyl group of the ribose sugar.
5-Position Modification: The introduction of the carboxymethyl-based side chain at the 5-position is the defining feature of the ncm5U family of nucleosides. This is a C-C bond formation, which can be accomplished through various organometallic or condensation reactions. As mentioned, the reaction of 5-hydroxyuracil with a Wittig reagent is a facile method for this purpose. rsc.org Other strategies for modifying the 5-position of pyrimidines include palladium-catalyzed cross-coupling reactions, which allow for the introduction of a wide variety of functional groups. semanticscholar.org
2'-O-Position Modification: The 2'-hydroxyl group of the ribose is a frequent target for modification to enhance the biophysical properties of RNA, such as increasing stability against nuclease degradation. amerigoscientific.comnih.gov A biologically relevant analogue of ncm5U is 5-carbamoylmethyl-2'-O-methyluridine (ncm5Um), where the 2'-hydroxyl is methylated. researchgate.net The synthesis of 2'-O-alkylated nucleosides can be achieved through selective alkylation reactions. nih.govgoogle.com For example, tin-catalyzed reactions or methods using silyl-ether protecting groups allow for the specific modification of the 2'-position. google.com These modifications are critical for probing the structural and functional roles of the ribose sugar in RNA function. nih.gov
The site-specific incorporation of ncm5U into synthetic RNA oligonucleotides is accomplished using the phosphoramidite (B1245037) method, the gold standard for automated solid-phase nucleic acid synthesis. mdpi.comtwistbioscience.com This process requires a chemically modified ncm5U monomer, known as a phosphoramidite, which can be coupled to the growing oligonucleotide chain.
The synthesis of a nucleoside phosphoramidite involves a series of protection and activation steps:
5'-Hydroxyl Protection: The 5'-hydroxyl group of the nucleoside is protected, typically with a dimethoxytrityl (DMT) group, which is acid-labile and can be removed at the start of each coupling cycle. twistbioscience.com
2'-Hydroxyl Protection: For RNA synthesis, the 2'-hydroxyl group must be protected with a base-labile group, such as tert-butyldimethylsilyl (TBDMS), to prevent side reactions. researchgate.net
Phosphitylation: The 3'-hydroxyl group is reacted with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, to install the reactive phosphoramidite moiety. researchgate.net
Due to the reactive nature of the amide group in ncm5U, a common and effective strategy is to use the phosphoramidite of its ester precursor, 5-methoxycarbonylmethyluridine (mcm5U). biorxiv.org The mcm5U phosphoramidite is incorporated into the desired position of the RNA sequence using a standard automated synthesizer. The synthesis follows a four-step cycle for each nucleotide addition. mdpi.comtwistbioscience.com After the full-length oligonucleotide is assembled, it is cleaved from the solid support and deprotected. During this deprotection process, the mcm5U ester is converted to the ncm5U amide via ammonolysis, yielding the final ncm5U-containing RNA. biorxiv.org
| Step | Description | Key Reagents |
|---|---|---|
| 1. Deblocking | Removal of the 5'-DMT protecting group from the support-bound nucleoside. | Acid (e.g., Trichloroacetic Acid) |
| 2. Coupling | Addition of the next phosphoramidite monomer (e.g., mcm5U phosphoramidite) to the free 5'-hydroxyl. | Activator (e.g., Tetrazole) |
| 3. Capping | Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion sequences. | Acetic Anhydride |
| 4. Oxidation | Oxidation of the phosphite (B83602) triester linkage to the more stable phosphate (B84403) triester. | Iodine and Water |
Incorporation into Synthetic RNA and DNA Oligonucleotides for Functional Studies
The ability to chemically synthesize oligonucleotides with a site-specifically incorporated ncm5U nucleoside is crucial for elucidating its biological role. Using the phosphoramidite of a suitable precursor like mcm5U, researchers can generate custom RNA and DNA sequences of varying lengths containing ncm5U at any desired position. biorxiv.orgmdpi.com
These synthetic oligonucleotides are indispensable tools for a range of functional studies. For instance, modified tRNAs or tRNA fragments can be assembled to investigate how ncm5U affects the efficiency and fidelity of protein translation. diva-portal.org By comparing the behavior of ncm5U-containing tRNAs with their unmodified counterparts, scientists can dissect the contribution of this modification to codon-anticodon interactions and ribosomal function. Furthermore, the incorporation of ncm5U and its analogues into RNA duplexes allows for detailed biophysical studies on their effects on RNA structure, stability, and conformation. frontiersin.orgnih.gov
Generation of Labeled or Functionalized ncm5U Derivatives as Biophysical and Biochemical Probes
To serve as probes in biophysical and biochemical experiments, ncm5U can be derivatized with various labels, such as fluorescent dyes, affinity tags, or cross-linking agents. The generation of these probes often relies on post-synthetic modification strategies. nih.govnih.gov In this approach, a "convertible" nucleoside containing a reactive handle is first incorporated into the oligonucleotide. nih.gov This handle is then used to attach the desired label in a subsequent chemical reaction.
For ncm5U, a potential strategy would be to incorporate its carboxylic acid precursor, cm5U. The carboxyl group of cm5U provides a convenient site for conjugation with amine-containing labels via standard amide bond formation chemistry. Another approach is to introduce a different reactive group at the 5-position of uridine, such as an aminoallyl group, which can be readily coupled to N-hydroxysuccinimide (NHS) esters of various dyes and tags. biosearchtech.com
Alternatively, fluorescent analogues can be created by attaching fluorophores directly to the nucleobase. For example, Suzuki-Miyaura cross-coupling reactions can be used to functionalize 5-iodouridine-labeled RNA with various boronic acid derivatives carrying fluorescent tags. semanticscholar.org These labeled oligonucleotides are powerful tools for studying RNA localization, dynamics, and interactions with proteins and other nucleic acids using techniques like Fluorescence Resonance Energy Transfer (FRET). nih.gov
| Probe Type | Label/Functional Group | Potential Application | General Reference |
|---|---|---|---|
| Fluorescent Probe | Cyanine dyes (Cy3, Cy5), Pyrene | FRET, RNA folding, cellular imaging | nih.govmdpi.com |
| Affinity Tag | Biotin | Pull-down assays, purification | researchgate.net |
| Photo-crosslinker | Azide, Diazirine | Mapping RNA-protein interactions | researchgate.net |
| Spin Label | TEMPO | Electron Paramagnetic Resonance (EPR) spectroscopy | mdpi.com |
Future Perspectives in 5 2 Amino 2 Oxoethyl Uridine Research
Elucidating Undiscovered Biological Roles and Associated Cellular Pathways
While the primary role of 5-(2-Amino-2-oxoethyl)uridine (ncm5U) in promoting accurate and efficient translation is well-established, its involvement in other cellular processes is an emerging area of research. The strategic location of ncm5U at the wobble position of tRNAs that decode specific codons suggests that its influence may extend beyond general protein synthesis to the regulation of specific cellular pathways.
Future research will likely focus on uncovering these broader biological functions. One promising avenue is the investigation of how ncm5U-mediated translational control affects cellular stress responses. The absence of ncm5U and related modifications has been linked to increased sensitivity to various stressors, suggesting a role in maintaining cellular homeostasis. scienceopen.com It is plausible that under stress conditions, the demand for specific proteins is altered, and the presence of ncm5U on certain tRNAs could be crucial for the efficient translation of stress-response mRNAs.
Furthermore, the connection between Elongator-dependent tRNA modifications and neurological development and function is an area of intense investigation. Mutations in the Elongator complex are associated with several neurodevelopmental disorders, highlighting the importance of these modifications in neuronal health. nih.gov Future studies will need to dissect the specific contribution of ncm5U to the translation of key neuronal proteins and how its absence leads to pathological conditions.
Another area ripe for exploration is the potential role of ncm5U in modulating telomeric gene silencing and DNA damage responses. Research has shown that defects in Elongator-dependent modifications can impact these processes, likely through the inefficient translation of essential proteins like Sir4, which is involved in chromatin silencing. scienceopen.com Elucidating the specific target mRNAs whose translation is dependent on ncm5U will provide a clearer picture of its role in genome maintenance.
Table 1: Potential Undiscovered Biological Roles of this compound and Associated Cellular Pathways
| Potential Biological Role | Associated Cellular Pathways | Research Focus |
| Cellular Stress Response | Oxidative stress, heat shock, nutrient deprivation | Investigating the translational upregulation of stress-responsive proteins by ncm5U-containing tRNAs. |
| Neurodevelopment and Function | Synaptic plasticity, neuronal survival | Identifying key neuronal mRNAs decoded by ncm5U-modified tRNAs and their role in neurological disorders. |
| Genome Integrity | DNA damage repair, telomere maintenance | Uncovering the link between ncm5U-dependent translation and the expression of proteins involved in genome stability. |
| Metabolic Regulation | Amino acid sensing, nutrient signaling | Exploring how the biosynthesis of ncm5U is linked to cellular metabolic states and nutrient availability. nih.gov |
Development of Novel Research Tools and Methodologies for RNA Modification Analysis
Advancements in our understanding of this compound are intrinsically linked to the development of more sophisticated analytical tools. Current methods for detecting and quantifying RNA modifications, such as mass spectrometry and high-performance liquid chromatography (HPLC), have been instrumental but often require large amounts of sample material and can be labor-intensive. nih.gov
A key area for future development is the creation of high-throughput, sensitive, and specific methods for mapping ncm5U across the transcriptome. This could involve the development of antibodies that specifically recognize ncm5U, enabling techniques like RNA immunoprecipitation followed by sequencing (RIP-Seq) to identify all RNA molecules carrying this modification.
Furthermore, the application of next-generation sequencing technologies for the direct detection of RNA modifications holds immense promise. While direct RNA sequencing platforms are still evolving, future iterations may be able to distinguish ncm5U from unmodified uridine (B1682114) based on subtle differences in the electrical current signals as the RNA molecule passes through a nanopore. This would provide single-molecule resolution of ncm5U distribution and stoichiometry.
Another critical need is the development of tools to study the dynamics of ncm5U modification. This includes methods to identify the "eraser" enzymes that may remove this modification, as the reversibility of many RNA modifications is a key aspect of their regulatory function. Additionally, developing chemical probes or inhibitors that can specifically modulate the activity of the enzymes involved in ncm5U synthesis would be invaluable for studying its functional consequences in a controlled manner.
Table 2: Emerging Research Tools and Methodologies for this compound Analysis
| Methodology | Principle | Potential Application |
| Modification-Specific Antibodies | Generation of antibodies that specifically bind to ncm5U. | RNA immunoprecipitation (RIP) to isolate ncm5U-containing RNAs for sequencing and functional analysis. |
| Direct RNA Sequencing | Detection of modified bases by characteristic changes in electrical current during nanopore sequencing. | Transcriptome-wide, single-molecule mapping of ncm5U with stoichiometric information. |
| Chemical Labeling and Probing | Development of chemical reagents that selectively react with ncm5U, leading to a detectable signature. | Precise localization of ncm5U within RNA molecules. |
| Enzyme Inhibitors and Probes | Small molecules that inhibit or bind to the enzymes responsible for ncm5U synthesis or removal. | Functional studies to elucidate the cellular impact of modulating ncm5U levels. |
Advancements in Understanding Complex RNA Modification Networks and their Interdependencies
This compound does not exist in isolation. It is part of a complex network of over 170 known RNA modifications that can influence each other's presence and function. nih.gov This interplay, often referred to as "crosstalk," is a critical aspect of epitranscriptomic regulation.
Future research will need to unravel the intricate web of interactions involving ncm5U. For instance, the presence of a 2-thiouridine (B16713) (s2U) modification often accompanies ncm5U at the wobble position, forming ncm5s2U. plos.org The synergistic effect of these two modifications on codon recognition and translational efficiency is an area of active investigation. nih.gov Understanding the hierarchy and cooperativity of the enzymes that install these modifications is essential. It has been observed that the presence of the ncm5 side chain can be a prerequisite for efficient thiolation. plos.org
Moreover, modifications at other positions within the tRNA molecule, such as at position 37, adjacent to the anticodon, can also influence the function of ncm5U at position 34. microbialcell.com These modifications can collectively fine-tune the decoding properties of a tRNA, allowing for a highly regulated response to the cellular demand for specific proteins.
Systems biology approaches, combining high-throughput experimental data with computational modeling, will be crucial for mapping these complex modification networks. By perturbing the levels of one modification and observing the downstream effects on others, researchers can begin to build predictive models of the epitranscriptome. This will ultimately allow for a deeper understanding of how the cell integrates various signals to regulate gene expression through the dynamic and interdependent nature of RNA modifications.
Table 3: Interdependencies of this compound with Other RNA Modifications
| Interacting Modification | Location in tRNA | Functional Consequence of Crosstalk |
| 2-thiouridine (s2U) | Position 34 (Wobble) | Enhanced translational efficiency and fidelity; ncm5U can be a prerequisite for s2U formation. plos.org |
| N6-threonylcarbamoyladenosine (t6A) | Position 37 | Fine-tuning of codon recognition and reading frame maintenance. microbialcell.com |
| 2'-O-methylation (Um) | Position 34 (Wobble) | Formation of ncm5Um, potentially altering the structural conformation of the anticodon loop. researchgate.net |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
